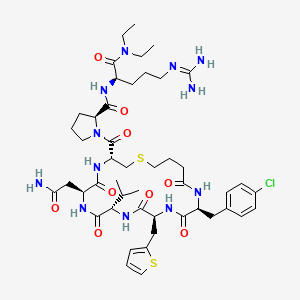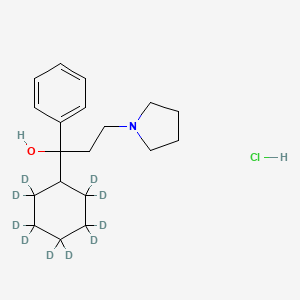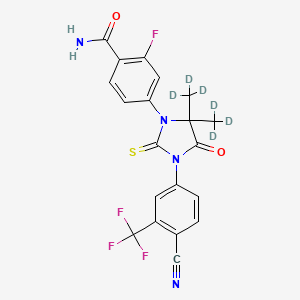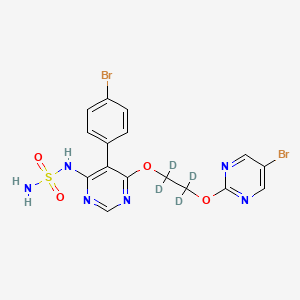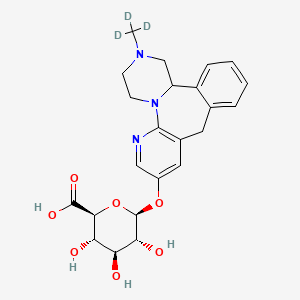
8-Hydroxy Mirtazapine beta-D-glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Mirtazapine is a metabolite of Mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine is known for its noradrenergic and specific serotonergic activity, which contributes to its antidepressant effects . The compound 8-Hydroxy Mirtazapine is formed through the hydroxylation of Mirtazapine and plays a role in its pharmacological profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Mirtazapine involves the hydroxylation of Mirtazapine. This can be achieved using cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which facilitate the hydroxylation process . The reaction typically occurs under mild conditions, with the presence of these enzymes in a suitable buffer solution.
Industrial Production Methods: In an industrial setting, the production of 8-Hydroxy Mirtazapine can be scaled up using bioreactors that contain the necessary cytochrome P450 enzymes. The process involves the continuous feeding of Mirtazapine into the bioreactor, where it undergoes enzymatic hydroxylation to form 8-Hydroxy Mirtazapine. The product is then extracted and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Mirtazapine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming Mirtazapine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Mirtazapine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
8-Hydroxy Mirtazapine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Mirtazapine.
Biology: Researchers study its effects on various biological systems to understand the pharmacokinetics and pharmacodynamics of Mirtazapine.
Medicine: It is investigated for its potential therapeutic effects and its role in the overall efficacy of Mirtazapine in treating depression and other disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant formulations and for quality control purposes
Mécanisme D'action
8-Hydroxy Mirtazapine exerts its effects by interacting with central nervous system receptors. It acts as an antagonist at central pre-synaptic alpha-2 receptors, inhibiting negative feedback to the presynaptic nerve and causing an increase in norepinephrine release . Additionally, it has antihistamine and antiserotonergic activity, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Mirtazapine: The parent compound, known for its antidepressant effects.
N-desmethyl Mirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Dimethyl Mirtazapine: A metabolite with potential analgesic effects.
Uniqueness: 8-Hydroxy Mirtazapine is unique due to its specific hydroxylation, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. Unlike other metabolites, it has a specific role in the overall efficacy of Mirtazapine and its therapeutic effects .
Propriétés
Formule moléculaire |
C23H27N3O7 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1/i1D3 |
Clé InChI |
DSOPOPYPJYTAKL-PALKINKDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


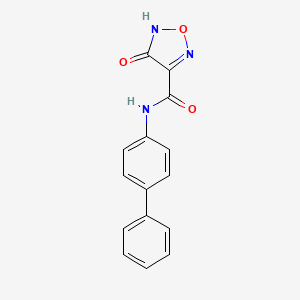
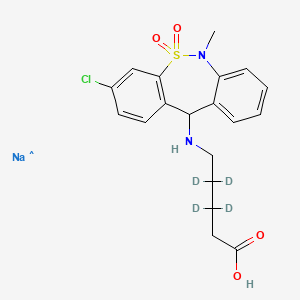
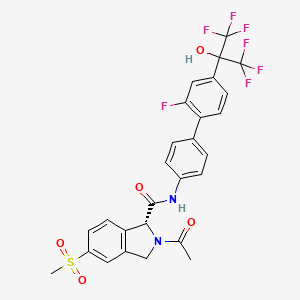

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
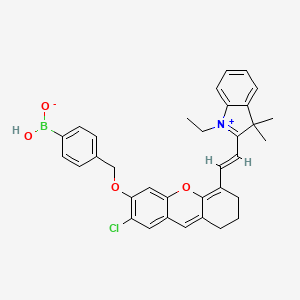

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
